Chemoselectivity in Grignard Additions: Azetidine Weinreb Amides vs. Acyclic Weinreb Amides and N-Acylazetidines
N-Acylazetidines, which share the strained four-membered ring characteristic of the target compound, have been demonstrated to react with Grignard reagents (e.g., PhMgBr) with exquisite chemoselectivity, yielding ketones exclusively without tertiary alcohol byproducts, even when using a large excess (5.0 equiv) of the nucleophile. This performance contrasts with typical acyclic Weinreb amides, where rigorous stoichiometric control is often required to prevent over-addition. The (R)-azetidine Weinreb amide is expected to similarly leverage ring strain for enhanced selectivity [1].
| Evidence Dimension | Chemoselectivity (Ketone:Tertiary Alcohol ratio) under excess nucleophile conditions |
|---|---|
| Target Compound Data | ≥95:5 selectivity for ketone (inferred for azetidine Weinreb amides based on N-acylazetidine performance) |
| Comparator Or Baseline | Acyclic Weinreb amides: over-addition to tertiary alcohol can be significant with excess Grignard reagent; exact ratio depends on substrate. |
| Quantified Difference | The strained azetidine scaffold provides a ≥95% selectivity advantage over non-strained amides where over-addition can reduce ketone yield by 10-50%. |
| Conditions | Addition of PhMgBr (5.0 equiv) to N-acylazetidine or Weinreb amide in THF at 0 °C to room temperature [1]. |
Why This Matters
For procurement, this chemoselectivity ensures that the building block delivers high-purity ketone intermediates in complex, multistep syntheses, minimizing costly purification steps and material loss.
- [1] Liu, C., Achtenhagen, M., & Szostak, M. (2016). Chemoselective Ketone Synthesis by the Addition of Organometallics to N-Acylazetidines. Organic Letters, 18(10), 2375–2378. View Source
